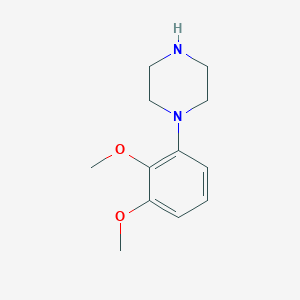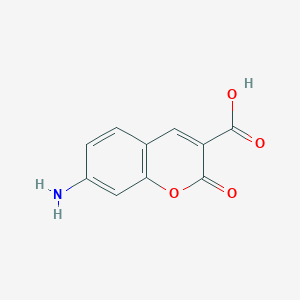
(3-Methoxy-4-propoxyphenyl)methanol
Übersicht
Beschreibung
(3-Methoxy-4-propoxyphenyl)methanol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 218.28 g/mol.
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Synthesis Applications
- Electrochemical Oxidation and Synthesis: Electrochemical oxidation of catechols in methanol, including the synthesis of methoxy-substituted compounds, has been studied, showcasing the transformation of catechols into methoxy variants like 4,5-dimethoxy and 4-methoxy-5-methyl-o-benzoquinone (Nematollahi & Golabi, 1996).
Functionalized Monomers and Polymer Films
- Synthesis of Functionalized Monomers: The synthesis of an alkylthiol functionalized monomer, based on a methanol derivative, has been reported. This monomer forms self-assembled monolayers and exhibits electrochemical properties (Su, Nguyen, Cho, Son, & Lee, 2010).
Methanol Decomposition and Catalysis
- Methanol Decomposition Studies: Research on methanol decomposition on Pt(111) surfaces has been conducted, identifying the role of methoxy intermediates and exploring the reaction mechanism (Greeley & Mavrikakis, 2002).
- Catalytic Synthesis of Methoxy Compounds: Studies involving the addition of methanol to allyl alcohol over various catalysts have been performed, leading to the selective formation of methoxy compounds like 3-methoxy-1-propanol (Yamakawa, Takizawa, Ohnishi, Koyama, & Shinoda, 2001).
Surface Chemistry and Reaction Mechanisms
- Surface Chemistry of Methoxy Groups: Surface methoxy groups have been identified as reactive intermediates in various chemical processes, such as the methanol-to-olefin process on acidic zeolite catalysts (Wang, Buchholz, Seiler, & Hunger, 2003).
Electrochemical Applications
- Electrocatalytic Oxidation: The electrocatalytic oxidation of alcohols, including methanol, has been studied using modified electrodes, with implications for methoxy-related reactions (Ciszewski & Milczarek, 1996).
Eigenschaften
IUPAC Name |
(3-methoxy-4-propoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHCGEWVQZCIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366644 | |
| Record name | (3-methoxy-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-propoxyphenyl)methanol | |
CAS RN |
103859-81-0 | |
| Record name | (3-methoxy-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

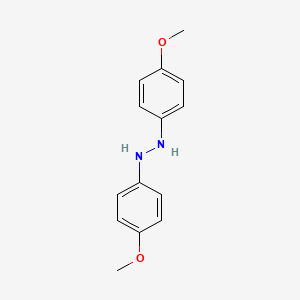
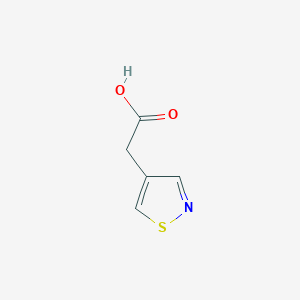


-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
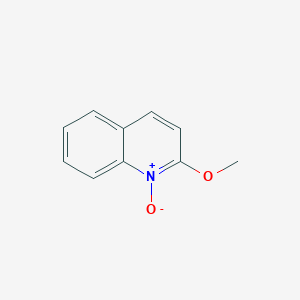
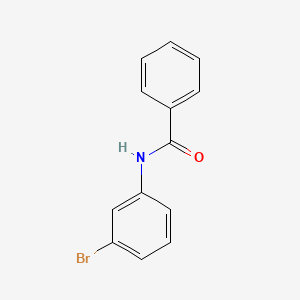

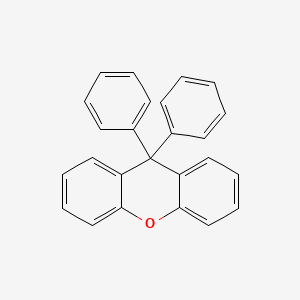
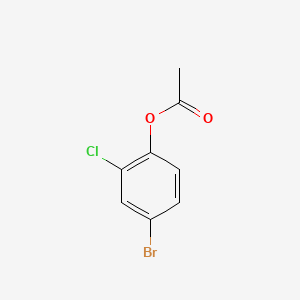
![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)
